molecular formula C20H20ClN3O3S2 B2993341 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide CAS No. 899982-67-3

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide

Cat. No. B2993341
CAS RN: 899982-67-3
M. Wt: 449.97
InChI Key: CCWNXKITTYQREM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes.

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide is part of a broader class of compounds involving thiazole and benzamide derivatives, which are frequently investigated for their chemical synthesis processes and potential applications in various fields. The compound is synthesized through methods that often involve intermediate steps including thioamides and thioureas, under conditions such as microwave irradiation or conventional heating, leading to high yields and efficient production. For instance, thioamide derivatives are known to react with electrophilic reagents to produce thiadiazoles, which are structurally related to the compound , showcasing the diverse synthetic pathways available for such chemicals (Takikawa et al., 1985).

Potential Biological Activities

Compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide often undergo evaluation for their biological activities, including antimicrobial, antifungal, and anticancer properties. For example, derivatives of thiazole and benzamide have been assessed for their antimicrobial efficacy against a variety of pathogens, with some showing significant activity. This indicates the potential of such compounds in the development of new therapeutic agents (Bikobo et al., 2017).

Role in Molecular Studies

The structural features of thiazole and benzamide derivatives, including those similar to N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide, allow for their use in molecular studies, such as investigating their interactions with biological targets. These compounds can serve as tools in understanding the molecular mechanisms underlying various biological processes and diseases, paving the way for the development of targeted therapies (Yoshida et al., 2005).

Application in Material Science

Beyond biological applications, some thiazole and benzamide derivatives have been explored for their potential in material science, such as in the creation of supramolecular structures and gelators. These compounds can form the basis for developing novel materials with specific properties, useful in various technological and industrial applications (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-24(14-5-2-3-6-14)29(26,27)15-11-9-13(10-12-15)19(25)23-20-22-18-16(21)7-4-8-17(18)28-20/h4,7-12,14H,2-3,5-6H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWNXKITTYQREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide

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